molecular formula C17H20N4O6S B11499513 ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

Cat. No.: B11499513
M. Wt: 408.4 g/mol
InChI Key: JZUGJAODCFFTGC-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of a sulfur source.

    Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions are carried out using acetyl chloride and methyl iodide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Attachment of the Pyrazole Moiety: The pyrazole moiety is introduced through a condensation reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound. The resulting pyrazole derivative is then coupled with the thiophene ring through an amide bond formation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the acetyl group, leading to the formation of sulfoxides, sulfones, and carboxylic acids.

    Reduction: Reduction reactions can target the nitro group on the pyrazole moiety, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene and pyrazole derivatives.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The unique electronic properties of thiophene derivatives make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit key enzymes involved in inflammatory and microbial pathways, leading to reduced inflammation and microbial growth.

    Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) and nuclear receptors, affecting cellular signaling and gene expression.

    Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound shares the thiophene and nitro groups but lacks the pyrazole moiety, resulting in different biological activities and applications.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although structurally different, this compound also exhibits significant biological activities, particularly antiviral properties.

    1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: This compound has a similar heterocyclic structure and is known for its antiviral activity.

The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and nitro groups, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C17H20N4O6S

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O6S/c1-4-27-17(24)14-10(2)15(11(3)22)28-16(14)19-13(23)6-5-7-20-9-12(8-18-20)21(25)26/h8-9H,4-7H2,1-3H3,(H,19,23)

InChI Key

JZUGJAODCFFTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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